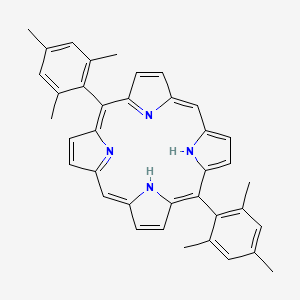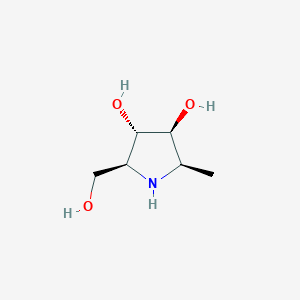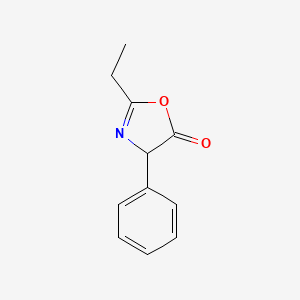![molecular formula C9H8ClNOS B12866965 2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This particular compound is characterized by the presence of a chloromethyl group at the second position and a methylthio group at the sixth position on the benzoxazole ring. These functional groups impart unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The initial step involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This reaction is often catalyzed by acids such as sulfuric acid or Lewis acids like zinc chloride .
-
Introduction of the Methylthio Group: : The methylthio group can be introduced via nucleophilic substitution reactions. For instance, 2-mercaptobenzoxazole can be methylated using methyl iodide in the presence of a base like sodium hydride .
-
Chloromethylation: : The final step involves the chloromethylation of the benzoxazole ring. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole involves its interaction with biological molecules through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially inhibiting enzyme activity or altering genetic material. The methylthio group can undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)benzoxazole: Lacks the methylthio group, making it less versatile in certain chemical reactions.
6-(Methylthio)benzoxazole: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole is unique due to the presence of both chloromethyl and methylthio groups, providing a balance of reactivity and stability. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H8ClNOS |
|---|---|
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNOS/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 |
Clave InChI |
VYWBJNXRTNAOHA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)N=C(O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)
![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)









